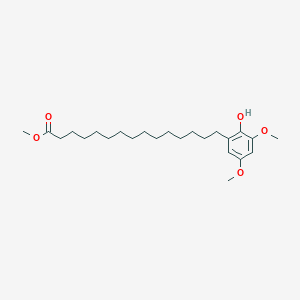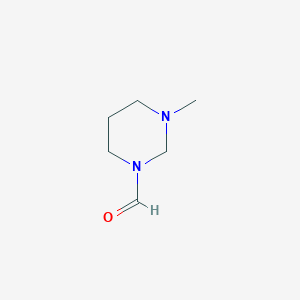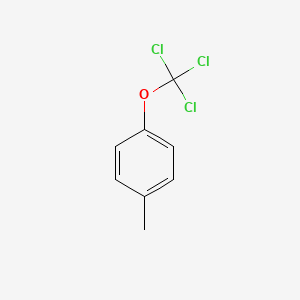![molecular formula C40H32O2P2 B14308109 {[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) CAS No. 111982-77-5](/img/no-structure.png)
{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) is a complex organophosphorus compound It is characterized by its biphenyl backbone, which is substituted with methylene bridges linking to phenylphosphine groups, and further substituted with phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methylene Bridges: The methylene bridges are introduced via a reaction with formaldehyde and a suitable base, such as sodium hydroxide.
Attachment of Phenylphosphine Groups: The phenylphosphine groups are attached through a nucleophilic substitution reaction using chlorodiphenylphosphine.
Addition of Phenylmethanone Groups: Finally, the phenylmethanone groups are added via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers, forming phosphine oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The phenyl groups attached to the phosphorus atoms can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and hydroformylation.
Biology
In biological research, this compound can be used to study the interactions between organophosphorus compounds and biological molecules. Its structural complexity allows for the exploration of binding affinities and mechanisms of action in enzyme inhibition studies.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel drugs with unique mechanisms of action.
Industry
In industry, {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.
Wirkmechanismus
The mechanism by which {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) exerts its effects involves its interaction with molecular targets through its phosphorus and carbonyl groups. These interactions can lead to the formation of stable complexes with metals or biological molecules, influencing various pathways and reactions. The biphenyl backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used widely in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with applications in coordination chemistry.
Bis(diphenylphosphino)methane: A related compound with a similar structure but lacking the biphenyl backbone.
Uniqueness
What sets {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) apart is its biphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature enhances its ability to form stable complexes and participate in a wider range of chemical reactions compared to simpler organophosphorus compounds.
Eigenschaften
| 111982-77-5 | |
Molekularformel |
C40H32O2P2 |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
[[2-[2-[[benzoyl(phenyl)phosphanyl]methyl]phenyl]phenyl]methyl-phenylphosphanyl]-phenylmethanone |
InChI |
InChI=1S/C40H32O2P2/c41-39(31-17-5-1-6-18-31)43(35-23-9-3-10-24-35)29-33-21-13-15-27-37(33)38-28-16-14-22-34(38)30-44(36-25-11-4-12-26-36)40(42)32-19-7-2-8-20-32/h1-28H,29-30H2 |
InChI-Schlüssel |
FCCVRXGXJXIIIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)


![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)

![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
